2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(m-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-1-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound with the molecular formula C14H18N2S It is a derivative of pyrimidine, characterized by the presence of a thione group at the 2-position and methyl groups at the 4, 4, and 6 positions, along with a 3-methylphenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-1-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione typically involves the condensation of appropriate aldehydes, ketones, and thiourea under acidic or basic conditions. One common method involves the reaction of 3-methylbenzaldehyde with acetone and thiourea in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is carried out at elevated temperatures, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
4,4,6-Trimethyl-1-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-1-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with cellular pathways, modulating biological processes through its structural features .
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione
- 4,4,6-Trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2-thione
- 4,6,6-Trimethyl-3-(3-methylphenyl)-1H-pyrimidine-2-thione
Uniqueness
4,4,6-Trimethyl-1-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione is unique due to its specific substitution pattern and the presence of a thione group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
37489-45-5 |
---|---|
Molecular Formula |
C14H18N2S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
4,6,6-trimethyl-3-(3-methylphenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C14H18N2S/c1-10-6-5-7-12(8-10)16-11(2)9-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) |
InChI Key |
POYSSAUIZAGEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(NC2=S)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.